molecular formula C17H16O3 B15065434 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl- CAS No. 105166-61-8

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl-

Cat. No.: B15065434
CAS No.: 105166-61-8
M. Wt: 268.31 g/mol
InChI Key: KMUSJSDIUPDRJO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylchroman-4-one is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methylchroman-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6-methyl-4-chromanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-6-methylchroman-4-one can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone ring to a chromanol structure.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylchroman-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-methylchroman-4-one
  • 2-(4-Methoxyphenyl)-6-methylchroman-4-ol
  • 4-(4-Methoxyphenyl)-2-methylchroman-4-ol

Uniqueness

2-(4-Methoxyphenyl)-6-methylchroman-4-one is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

105166-61-8

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O3/c1-11-3-8-16-14(9-11)15(18)10-17(20-16)12-4-6-13(19-2)7-5-12/h3-9,17H,10H2,1-2H3

InChI Key

KMUSJSDIUPDRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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